2,7-Dichloro-1,8-naphthyridine
Description
Overview of 1,8-Naphthyridine (B1210474) Scaffolds in Chemical Science
The 1,8-naphthyridine framework, a bicyclic aromatic system, consists of two fused pyridine (B92270) rings. This core structure is a key building block in the development of novel compounds with diverse applications.
The first synthesis of a 1,8-naphthyridine derivative was reported in the early 20th century. nih.gov Since then, the chemistry of naphthyridines has evolved significantly, with the development of numerous synthetic methodologies. ekb.eg Early methods often required harsh reaction conditions. nih.gov Modern approaches, however, have focused on developing more efficient and environmentally friendly syntheses, including the use of ionic liquids and microwave-assisted reactions. ekb.egnih.gov The Friedländer reaction is a classic and widely used method for synthesizing the 1,8-naphthyridine core. nih.govnih.gov
The 1,8-naphthyridine scaffold is considered a "privileged" motif in chemistry. acs.org Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent ligand for coordinating with metal ions. nih.govacs.org This property is crucial in the development of catalysts and functional materials. nih.govvulcanchem.com Furthermore, the 1,8-naphthyridine core is a key component in many biologically active compounds, exhibiting a wide range of therapeutic properties. ekb.egresearchgate.netresearchgate.net Its derivatives have found applications as antibacterial, anticancer, and antiviral agents. nih.govekb.egresearchgate.net
Rationale for Research Focus on 2,7-Dichloro-1,8-naphthyridine
The introduction of halogen atoms onto the 1,8-naphthyridine scaffold dramatically enhances its synthetic utility. This compound, in particular, serves as a versatile precursor for a wide array of more complex molecules.
Halogenated naphthyridines are highly valuable intermediates in organic synthesis. The halogen atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions. mdpi.com This allows for the introduction of a wide variety of functional groups onto the naphthyridine core. mdpi.comresearchgate.net For instance, chloro- and bromo-naphthyridines are readily converted into amino, alkoxy, and cyano derivatives. Moreover, these halogenated compounds are key substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. vulcanchem.com
Positional isomerism, where functional groups are located at different positions on a core structure, plays a critical role in determining the chemical and physical properties of a molecule. algoreducation.comsolubilityofthings.comchemguide.co.uk In the case of dichloronaphthyridines, the positions of the chlorine atoms significantly influence the molecule's reactivity. For example, the electronic environment and, consequently, the susceptibility to nucleophilic attack at a particular carbon atom can be altered by the location of the chlorine atoms. This difference in reactivity between positional isomers can be exploited to achieve selective chemical transformations. nih.govrsc.org The distinct properties of positional isomers also lead to different applications; for instance, one isomer might be more suitable for a specific biological target or for creating a material with desired electronic properties. algoreducation.comnih.govstudysmarter.co.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQOZWTYDPEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447654 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-02-2 | |
| Record name | 2,7-dichloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2,7 Dichloro 1,8 Naphthyridine and Its Derivatives
Classical and Green Synthetic Approaches to the 1,8-Naphthyridine (B1210474) Core
The synthesis of the 1,8-naphthyridine ring system is often challenging due to the electron-deficient nature of the pyridine (B92270) ring compared to the benzene (B151609) ring in analogous quinoline (B57606) syntheses. ekb.eg Nevertheless, several classical methods have been adapted for this purpose. These include the Skraup, Doebner-Von Miller, Combes, and Friedländer reactions, which typically involve the condensation of a 2-aminopyridine (B139424) derivative with a three-carbon component like glycerol, α,β-unsaturated carbonyls, or β-dicarbonyl compounds. ekb.eg The Friedländer synthesis, which involves the reaction of 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group, is considered one of the most effective methods for generating the 1,8-naphthyridine skeleton. ekb.eg
In recent years, a focus on environmentally benign processes has led to the development of "green" synthetic strategies. kthmcollege.ac.in An example is the Friedländer reaction for preparing 1,8-naphthyridines, which has been successfully performed with high yields using water as the reaction solvent, highlighting a move towards more sustainable chemical manufacturing. acs.org Multicomponent reactions, which allow the construction of the naphthyridine core in a single step from several starting materials, also represent an efficient and atom-economical approach. researchgate.net
Multi-step Reaction Sequences from Precursors
The construction of the 1,8-naphthyridine core often involves carefully planned multi-step sequences starting from simpler pyridine precursors. ontosight.ai These routes provide the flexibility to introduce various substituents onto the final ring system.
One synthetic strategy involves the use of pre-functionalized pyridine derivatives. For instance, the synthesis of the related compound 2,7-difluoro-1,8-naphthyridine utilizes multi-step reactions that begin with the condensation of fluoro-substituted pyridine precursors. ontosight.ai This approach builds the bicyclic system by leveraging the reactivity of the halogenated starting material.
A cornerstone of naphthyridine synthesis is the cyclocondensation reaction, which forms the second ring. This typically involves the reaction of a 2-aminopyridine derivative with a β-dicarbonyl compound or a synthetic equivalent. ekb.egmdpi.com The amino group of the pyridine acts as a nucleophile, attacking one of the carbonyl groups, and subsequent intramolecular cyclization and dehydration yield the fused pyridone ring. The Gould-Jacobs reaction, for example, involves the condensation of an aminopyridine with ethoxymethylenemalonate, followed by thermal cyclization at high temperatures to form the naphthyridine core.
Specific Synthesis of 2,7-Dichloro-1,8-naphthyridine
This compound is a key intermediate, valued for its utility in further functionalization, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netthieme-connect.comresearchgate.net Its synthesis is typically achieved through two primary routes.
A direct and common method for synthesizing this compound involves the chlorination of 1,8-Naphthyridine-2,7(1H,8H)-dione. researchgate.netchemicalbook.com This transformation is accomplished by heating the dione (B5365651) precursor with a mixture of chlorinating agents, typically phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The reaction proceeds by converting the hydroxyl groups of the tautomeric dihydroxy form into chloro substituents.
A representative procedure involves refluxing 1,8-Naphthyridine-2,7(1H,8H)-dione with phosphorus pentachloride and phosphorus oxychloride for several hours. chemicalbook.com After the reaction is complete, the mixture is poured over ice and neutralized, causing the product to precipitate. chemicalbook.com Recrystallization yields this compound as a pale yellow powder. chemicalbook.com
Table 1: Synthesis of this compound from 1,8-Naphthyridine-2,7(1H,8H)-dione
| Starting Material | Reagents | Conditions | Yield | Reference |
| 1,8-Naphthyridine-2,7(1H,8H)-dione | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Reflux, 6 hours | 74% | chemicalbook.com |
| 2,6-Diaminopyridine (B39239) | H₂SO₄, then NaNO₂, then PCl₅/POCl₃ | Multi-step, reflux | - | researchgate.net |
An alternative approach to the 1,8-naphthyridine skeleton begins with 2,6-diaminopyridine. The two amino groups can react with dicarbonyl compounds or their synthetic equivalents, which act as diacid precursors, to form the second ring. The Combes reaction, for example, utilizes the condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid to produce 2-amino-1,8-naphthyridine derivatives. ekb.eg The strong electron-releasing nature of the second amino group in 2,6-diaminopyridine facilitates the ring-closing cyclization. oregonstate.edu
More recent studies have demonstrated the direct cyclocondensation of 2,6-diaminopyridine with various β-alkoxyvinyl trifluoromethyl ketones under mild conditions to yield a series of 2-amino-7-substituted-1,8-naphthyridines in moderate to good yields. mdpi.comnih.gov While this route directly produces a 2-amino-7-substituted-1,8-naphthyridine, subsequent chemical transformations would be required to convert the amino groups at the 2 and 7 positions into chloro substituents to arrive at the target compound.
Table 2: Examples of Cyclocondensation Reactions with 2,6-Diaminopyridine
| 2,6-Diaminopyridine Reactant | Reaction Partner | Product Type | Yield | Reference |
| 2,6-Diaminopyridine | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | 7-Alkyl/Aryl-2-amino-5-trifluoromethyl-1,8-naphthyridines | 26-73% | mdpi.com |
| 2,6-Diaminopyridine | 2-Trifluoroacetyl-1-methoxy-cycloalkenes | 2-Amino-5-trifluoromethyl-cycloalka[b] ekb.egnaphthyridines | 33-36% | mdpi.comnih.gov |
| 2,6-Diaminopyridine | 1,3-Diketones | 2-Amino-5,7-disubstituted-1,8-naphthyridine derivatives | - | ekb.eg |
Optimization of Reaction Conditions, Reagents, and Solvents
The synthesis of this compound can be achieved from 1,8-naphthyridine-2,7(1H,8H)-dione. A common method involves heating a mixture of the dione with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). chemicalbook.com The reaction is typically run at reflux for approximately 6 hours. Following the reaction, the mixture is poured over crushed ice and neutralized with a base, such as sodium carbonate, to a pH of 8. This causes a brown precipitate to form, which can be collected and recrystallized from acetone (B3395972) to yield this compound as a pale yellow powder. chemicalbook.com One documented synthesis reported a yield of 74% using this method. chemicalbook.com
| Reactant | Reagents | Conditions | Yield |
| 1,8-Naphthyridine-2,7(1H,8H)-dione | Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 6 h | 74% |
This table outlines a reported synthetic route for this compound.
Functionalization and Derivatization Strategies of this compound
The this compound core is a valuable starting material for creating a variety of substituted 1,8-naphthyridines. Its chlorine atoms are amenable to substitution, primarily through palladium-catalyzed cross-coupling reactions. thieme-connect.com These reactions allow for the introduction of diverse functional groups at the 2 and 7 positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying the this compound scaffold. thieme-connect.com Techniques such as Suzuki-Miyaura, Sonogashira, and Stille couplings have been successfully employed to synthesize a range of derivatives. thieme-connect.comanu.edu.au Additionally, palladium-catalyzed amidation and amination reactions have been reported. thieme-connect.comnih.gov
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. In the context of this compound, it has been effectively used to synthesize various 2,7-diaryl- and 2,7-dialkenyl-1,8-naphthyridines in high yields. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling of this compound with aryl or vinylboronic acids typically proceeds symmetrically, with substitution occurring at both the C2 and C7 positions. researchgate.net The regioselectivity of cross-coupling reactions on dichloro-N-heteroarenes can be influenced by the position of the nitrogen atom, with a general preference for reaction at the C-X bond adjacent to the nitrogen. nih.gov However, for symmetrical molecules like this compound, this leads to disubstitution.
Optimized conditions for these reactions have been developed. researchgate.net For example, the reaction of this compound with an arylboronic acid can be carried out using a palladium catalyst in a suitable solvent system at elevated temperatures. researchgate.net
| Reactants | Catalyst System | Conditions | Product Type |
| This compound, Arylboronic acid | Pd(OAc)2, Ligand, Base | 1,4-Dioxane, 100°C, 20 h | 2,7-Diaryl-1,8-naphthyridine |
| This compound, Vinylboronic acid | Pd catalyst, Base | Solvent, Temp | 2,7-Dialkenyl-1,8-naphthyridine |
This table summarizes typical conditions for Suzuki-Miyaura reactions of this compound.
While many of the diaryl and dialkenyl derivatives of 1,8-naphthyridine exhibit weak to no fluorescence, a significant enhancement in fluorescence is observed when electron-donating groups are present on the aryl substituents. researchgate.netresearchgate.net A notable example is 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, which displays strong blue fluorescence with an emission maximum at 402 nm and a good quantum yield. researchgate.net The introduction of electron-donating groups can lead to an enhancement of the intramolecular charge transfer (CT) effect, which in some molecular systems can influence fluorescence properties. scut.edu.cn The photophysical properties of such compounds are of interest for developing new fluorescent materials. researchgate.net
| Compound | Substituent | Fluorescence |
| 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine | 4-Methoxyphenyl (B3050149) (electron-donating) | Strong blue fluorescence |
| Other 2,7-diaryl-1,8-naphthyridines | Various aryl groups | Weak or no fluorescence |
This table highlights the effect of electron-donating groups on the fluorescence of 2,7-diaryl-1,8-naphthyridines.
In addition to the Suzuki-Miyaura reaction, both Sonogashira and Stille couplings have been utilized for the functionalization of this compound. thieme-connect.com The Stille reaction, for instance, has been used to synthesize 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine by coupling this compound with 2-tributylstannyl-6-methylpyridine. anu.edu.au These methods expand the range of accessible derivatives from the dichlorinated precursor.
Carboxylation, Amination, and Amidation Reactions
The transformation of the chloro-substituents on the 1,8-naphthyridine ring into amide functionalities is a powerful method for creating complex molecular architectures.
Catalytic Amidation with Primary Amides
Palladium-catalyzed amidation reactions provide an effective route for coupling primary amides with this compound. nih.govacs.org A successful catalytic system for this transformation employs a combination of palladium(II) acetate (B1210297) (Pd(OAc)2), Xantphos as the supporting ligand, and potassium carbonate (K2CO3) as the base. nih.govacs.org This method demonstrates good functional-group tolerance, allowing for the synthesis of various 2,7-diamido-1,8-naphthyridines in yields ranging from 50-90%. nih.govacs.org
Synthesis of Symmetrical and Nonsymmetrical Diamides
The palladium-catalyzed methodology is versatile, enabling the synthesis of both symmetrical and nonsymmetrical diamides of the 1,8-naphthyridine scaffold. nih.govacs.org
Symmetrical Diamides: These are produced when this compound is reacted with two equivalents of a single primary amide.
Nonsymmetrical Diamides: These can be synthesized through a stepwise approach. First, a monoamidation reaction is performed, followed by the introduction of a different primary amide in a second catalytic step. nih.gov
This flexibility is crucial for developing complex molecules, such as receptors designed for specific molecular recognition tasks, like the sensing of biotin (B1667282) salts. tandfonline.com
Table 1: Examples of Symmetrical Diamide (B1670390) Synthesis from this compound nih.gov
| Primary Amide Reactant | Product | Yield (%) |
| Acetamide | 2,7-Di(acetamido)-1,8-naphthyridine | 75 |
| Benzamide | 2,7-Di(benzamido)-1,8-naphthyridine | 88 |
| Pivalamide | 2,7-Di(pivalamido)-1,8-naphthyridine | 90 |
This table is based on data from a study on Pd-catalyzed amidation, illustrating the yields for the synthesis of symmetrical diamides. nih.gov
Monoamidation Strategies and Selectivity
Selective monoamidation of this compound presents a greater challenge due to the potential for the formation of the diamidated product. nih.govacs.org However, by carefully controlling the stoichiometry and using approximately 0.9 equivalents of the primary amide, good selectivity for the monoamido product over the diamide can be achieved. nih.govacs.org Despite this selectivity, the isolation of the pure monoamidated product can be difficult, often resulting in poor to moderate isolated yields, typically in the range of 22-42%. nih.govacs.org This strategy is nonetheless vital for the subsequent synthesis of nonsymmetrical derivatives.
Nucleophilic Substitution Reactions
The chlorine atoms at the 2 and 7 positions of the naphthyridine ring are susceptible to nucleophilic substitution, providing a pathway to a wide range of functionalized derivatives.
Reaction with Diphenols for Macrocycle Formation
This compound can serve as a building block for the construction of macrocyclic structures. In a key example of nucleophilic aromatic substitution, it can be reacted with diphenols in the presence of a base like potassium carbonate to form large, ring-like molecules known as heterophanes. This type of reaction is instrumental in creating complex host molecules for applications in supramolecular chemistry.
Introduction of Phosphine-based Ligands
The 1,8-naphthyridine framework is a privileged scaffold for creating dinucleating ligands, which are capable of binding two metal centers in close proximity. acs.org The introduction of phosphine-based donor groups at the 2 and 7 positions is a common strategy to produce robust ligands for coordination chemistry and catalysis. csic.es
A notable synthetic route involves the reaction of this compound with a lithiated phosphine (B1218219) reagent. For instance, the PNNP-type ligand PNNPFlu was synthesized in a 72% yield by reacting this compound with (9-(diisopropylphosphaneyl)-fluorene-9-yl)lithium. csic.es These phosphine-functionalized naphthyridine ligands are used to create stable bimetallic complexes that can mediate challenging chemical transformations, such as the reduction of carbon dioxide. csic.es
An article focusing on the chemical compound this compound is presented below, with a specific emphasis on the synthesis of its derivatives.
Functionalization at the 2- and 7-Positions
The compound this compound serves as a critical precursor for the synthesis of advanced dinucleating ligands, which are instrumental in the development of bimetallic complexes. A notable example is the creation of robust bis(phosphino)-1,8-naphthyridine ligands, where the chlorine atoms at the 2 and 7 positions are substituted with phosphine-containing moieties. These ligands are designed for stability and to support reactive metal centers. nih.govchemrxiv.org
A key synthetic strategy involves the reaction of this compound with a lithiated phosphine reagent. Researchers have successfully synthesized a symmetrical dinucleating 1,8-naphthyridine ligand featuring phosphino (B1201336) side arms linked through fluorene-9,9-diyl groups (denoted as PNNP^Flu). nih.govchemrxiv.orgchemrxiv.org This ligand was specifically designed to be chemically robust, capable of withstanding various reaction conditions, such as the presence of bases, without undergoing unwanted modification of the 1,8-naphthyridine core. chemrxiv.org
The synthesis is achieved by adding a tetrahydrofuran (B95107) (THF) suspension of this compound to a THF solution containing 2.5 equivalents of (9-(diisopropylphosphaneyl)-fluorene-9-yl)lithium. nih.govacs.org This nucleophilic substitution reaction proceeds to furnish the desired PNNP^Flu ligand in a high isolated yield. nih.govacs.org The inherent stability and rigidity of the fluorene-9,9-diyl linker contribute to the robustness of the final ligand and its ability to promote crystallinity in its metal complexes. nih.govacs.org The resulting ligand is a C2v symmetric species, a characteristic confirmed by NMR spectroscopy. nih.govacs.org This particular ligand has proven effective in creating stable dicopper complexes that can mediate the catalytic reduction of CO2 to CO. chemrxiv.org
Table 1: Synthesis of PNNP^Flu Ligand
| Starting Material | Reagent | Solvent | Yield | Reference |
| This compound | (9-(diisopropylphosphaneyl)-fluorene-9-yl)lithium | THF | 72% | nih.govacs.org |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,7-dichloro-1,8-naphthyridine and its various derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of protons, carbons, and other magnetically active nuclei like phosphorus.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound and tracking its transformations in chemical reactions. In a typical ¹H NMR spectrum of this compound, the protons on the naphthyridine core exhibit distinct signals. For instance, in a DMSO-d6 solvent, the spectrum shows two doublets at approximately 8.63 ppm and 7.81 ppm, both with a coupling constant (J) of 8.5 Hz. chemicalbook.com These signals correspond to the four aromatic protons of the symmetric naphthyridine ring.
When this compound acts as a ligand in metal complexes, ¹H NMR is used to characterize the resulting structures. For example, in the synthesis of dicopper(I) complexes with ligands derived from this compound, the appearance of new signals in the ¹H NMR spectrum, such as two doublets around 4 ppm, indicates the coordination of the copper(I) ion to the ligand. mdpi.com These new peaks arise because the diastereotopic protons of the ligand are no longer in an equivalent chemical environment upon complexation. mdpi.com Similarly, the formation of ruthenium dinuclear complexes with this compound as a ligand can be monitored by the changes in the ¹H NMR spectrum, which may indicate a conversion from a symmetrical to an asymmetrical form of the complex in solution. rsc.org
Furthermore, in the synthesis of derivatives like 2,7-diphenyl-1,8-naphthyridine, ¹H NMR is crucial for confirming the successful substitution of the chlorine atoms. The spectrum of this derivative in CDCl₃ shows multiplets for the phenyl protons and distinct doublets for the naphthyridine protons, confirming the new structure. thieme-connect.com
Interactive Data Table: ¹H NMR Data for this compound and a Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| This compound | DMSO-d6 | 8.63 | d | 8.5 | 2H | chemicalbook.com |
| 7.81 | d | 8.5 | 2H | chemicalbook.com | ||
| 2,7-Diphenyl-1,8-naphthyridine | CDCl₃ | 8.21 | dd | 8.0, 1.6 | 4H (Ar-H) | thieme-connect.com |
| 8.15 | d | 8.5 | 2H (Hetar-H) | thieme-connect.com | ||
| 7.86 | d | 8.7 | 2H (Hetar-H) | thieme-connect.com | ||
| 7.37-7.47 | m | - | 6H (Ar-H) | thieme-connect.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, allowing for comprehensive structural confirmation.
For derivatives of this compound, such as oxacalix thieme-connect.combenzene (B151609) thieme-connect.comnaphthyridine, the ¹³C NMR spectrum is essential for verifying the complex macrocyclic structure. In a CD₂Cl₂ solvent, this derivative exhibits a series of signals corresponding to the different carbon environments within the molecule, including those of the naphthyridine core and the linked aromatic rings. rsc.org Similarly, for 2,7-diphenyl-1,8-naphthyridine, the ¹³C NMR spectrum in CDCl₃ shows a set of peaks that account for all the carbon atoms in the aromatic and heteroaromatic rings, confirming the successful diarylation. thieme-connect.com The synthesis of various other derivatives is also routinely confirmed using ¹³C NMR. mdpi.comsemanticscholar.org
Interactive Data Table: ¹³C NMR Data for a this compound Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| Oxacalix thieme-connect.combenzene thieme-connect.comnaphthyridine | CD₂Cl₂ | 166.0, 154.2, 151.9, 140.3, 135.7, 130.7, 130.1, 122.0, 120.0, 116.9, 111.5 | Aromatic and Heteroaromatic Carbons | rsc.org |
| 2,7-Diphenyl-1,8-naphthyridine | CDCl₃ | 119.6, 120.6, 128.1, 128.7, 130.0, 137.4, 138.7, 156.1, 160.9 | Aromatic and Heteroaromatic Carbons | thieme-connect.com |
When this compound is used as a scaffold to create ligands containing phosphorus atoms, such as phosphines, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy becomes a critical analytical tool. This technique is highly sensitive to the chemical environment of the phosphorus nucleus and is used to characterize the ligand itself and its metal complexes.
For example, a PNNP pincer ligand derived from this compound exhibits a single resonance in its ³¹P{¹H} NMR spectrum at 46.9 ppm (in benzene-d₆), indicating a symmetric structure. csic.esacs.org Upon formation of a dicopper complex, this signal shifts to 44.0 ppm (in acetonitrile-d₃), confirming the coordination of the phosphorus atoms to the copper centers. csic.esacs.org In another study, the reaction of a PONNOP 'expanded pincer' ligand based on a naphthyridine core with palladium and platinum complexes was monitored using ³¹P{¹H} NMR, which revealed a characteristic AX pattern with a large trans-²JPP coupling constant, confirming the structure of the resulting complex.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The molecular weight of this compound is approximately 199.03 g/mol . nih.govepa.govapolloscientific.co.uk Mass spectrometry confirms this molecular weight and provides characteristic fragmentation patterns that can be used for structural elucidation. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This is particularly useful for confirming the synthesis of new derivatives of this compound.
For instance, in the synthesis of an oxacalix thieme-connect.combenzene thieme-connect.comnaphthyridine derivative, HRMS (using MALDI+) was used to confirm the molecular formula. The calculated mass for the protonated molecule [C₃₆H₂₁N₄O₄]⁺ was 573.15573, and the experimentally found mass was 573.15415, which is in close agreement. rsc.org Similarly, the synthesis of other derivatives is confirmed using HRMS to validate their molecular formulas. semanticscholar.orgdoi.org
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of derivatives of this compound, such as various oxacalixarenes and oxacyclophanes, has been determined using single-crystal X-ray diffraction. rsc.org These studies reveal detailed information about the unit cell dimensions, space group, and atomic coordinates. For example, the crystal structure of a derivative, 7•2CH₃CN, was determined to be monoclinic with a P2(1)/n space group. rsc.org
Furthermore, X-ray crystallography has been used to characterize metal complexes of ligands derived from this compound. The crystal structure of a bis(2,7-dimethyl-1,8-naphthyridine)dichlorocopper(II) complex revealed a trans-square planar geometry with specific Cu-Cl and Cu-N bond distances. iucr.org This technique has also been crucial in determining the structures of various other copper and cobalt complexes. acs.orgresearchgate.net
Interactive Data Table: X-ray Crystallographic Data for a Derivative of this compound
| Parameter | Value (for 7•2CH₃CN) | Reference |
| Empirical Formula | C₄₀H₂₆N₆O₄ | rsc.org |
| Formula Weight | 654.67 | rsc.org |
| Temperature | 178(2) K | rsc.org |
| Wavelength | 0.71073 Å | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2(1)/n | rsc.org |
| a (Å) | 19.4444(15) | rsc.org |
| b (Å) | 9.3321(7) | rsc.org |
| c (Å) | 18.2570(14) | rsc.org |
| β (°) | 118.0490(10) | rsc.org |
| Volume (ų) | 3288.3(4) | rsc.org |
Analysis of Molecular Geometry and Conformation
Derivatives of this compound have been synthesized and their molecular structures identified to explore their geometric and conformational properties. vu.lt For instance, the synthesis of 1,8-naphthyridine (B1210474) derivatives tCz-ND and MetCz-ND from the this compound precursor has been achieved through palladium-catalyzed amination or nucleophilic aromatic substitution reactions. vu.ltscispace.com
Theoretical calculations, such as those using TD-DFT, have been employed to understand the molecular orbital distributions, like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), in these derivatives. vu.ltscispace.com The geometry of these molecules influences their electronic properties. For example, a less-twisted molecular geometry in the tCz-ND derivative results in absorption spectra with a well-resolved vibronic structure, indicating weak charge-transfer (CT) character. scispace.com In contrast, the more twisted methyl-substituted MetCz-ND exhibits a less structured spectrum, which is attributed to enhanced CT and electron-vibronic coupling. scispace.com The steric hindrance and the resulting geometrical arrangement of chromophores are crucial factors influencing the mesomerism within these molecules. uni-muenchen.de
Intermolecular Interactions (e.g., Hydrogen Bonding)
The 1,8-naphthyridine framework is a subject of study for its ability to engage in intermolecular interactions, particularly hydrogen bonding. researchgate.net These interactions can significantly affect the absorption and fluorescence properties of naphthyridine derivatives. researchgate.net For example, intramolecular hydrogen bonding has been observed in derivatives of this compound, which increases the rigidity of the compounds and impacts their photophysical properties. vu.lt Specifically, C–H···N distances of 2.39 Å and 2.42 Å have been determined for tCz-ND and MetCz-ND, respectively, suggesting the presence of such intramolecular interactions. vu.lt
The arrangement of hydrogen donor and acceptor groups in 2,7-diamino-1,8-naphthyridine, a derivative of the title compound, allows for interactions with biological molecules like guanine (B1146940) and guanine-cytosine base pairs. researchgate.netthieme-connect.com The rigid structure of 1,8-naphthyridine-2,7-diamine (B168891) is advantageous for DNA binding as it minimizes entropy loss.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are powerful tools for characterizing the electronic and optical properties of this compound and its derivatives.
The electronic properties and optical behavior of derivatives are closely linked to their molecular structure. The substitution pattern on the 1,8-naphthyridine core plays a significant role in tuning these properties. researchgate.net For instance, the introduction of electron-donating groups, such as 4-methoxyphenyl (B3050149) groups, can induce strong fluorescence due to charge transfer within the push-pull substituted molecule. researchgate.net
The absorption and emission spectra of these compounds provide valuable insights. The derivative 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine exhibits blue fluorescence with an emission maximum at 402 nm. researchgate.netthieme-connect.com In a different study, derivatives tCz-ND and MetCz-ND, when doped in a 1,3-Bis(N-carbazolyl)benzene (mCP) host, showed deep-blue and sky-blue electroluminescence, respectively. vu.ltscispace.com The unsubstituted tCz-ND had a narrow-band emission with a maximum below 460 nm, while the more twisted, methyl-substituted MetCz-ND displayed a broader band emission with a maximum around 480 nm. vu.ltscispace.com These differences are attributed to the degree of charge-transfer character, which can be controlled by strategic substitution on the naphthyridine core. scispace.com
| Compound | Emission Maximum (λmax) | Emission Color | Host Material | Reference |
|---|---|---|---|---|
| 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine | 402 nm | Blue | Dichloromethane | researchgate.netthieme-connect.com |
| tCz-ND | < 460 nm | Deep-Blue | mCP | vu.ltscispace.com |
| MetCz-ND | ~480 nm | Sky-Blue | mCP | vu.ltscispace.com |
The fluorescence quantum yield (Φ) is a critical parameter for assessing the efficiency of the emission process. For 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, a good quantum yield of 0.5 was determined in dichloromethane, using quinine (B1679958) sulfate (B86663) as a standard. researchgate.net This strong fluorescence is a result of the charge transfer characteristics of the molecule. researchgate.net
In another series of derivatives, high quantum yields of up to 0.86 have been reported when dispersed in an mCP host. scispace.com The determination of quantum yield is essential for applications such as organic light-emitting diodes (OLEDs), where high efficiency is desirable. vu.ltscispace.com For example, OLEDs fabricated using these naphthyridine emitters have achieved external quantum efficiencies (EQEs) of up to approximately 17.6%. vu.ltscispace.com
| Compound/Derivative | Quantum Yield (Φ) | Solvent/Host | Reference |
|---|---|---|---|
| 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine | 0.5 | Dichloromethane | researchgate.net |
| tCz-ND / MetCz-ND derivatives | up to 0.86 | mCP host | scispace.com |
Iv. Coordination Chemistry and Supramolecular Assemblies
2,7-Dichloro-1,8-naphthyridine as a Ligand Precursor
This compound (dcnapy) is a key starting material for synthesizing a range of ligands used in coordination chemistry. Its primary utility lies in its ability to act as a bridging unit within dinuclear metal complexes. rsc.orgrsc.org The two chlorine atoms can be substituted to introduce various coordinating side arms, leading to the formation of multidentate ligands tailored for specific metal ions and applications.
The 1,8-naphthyridine (B1210474) framework is a privileged scaffold for producing a wide array of well-defined dinuclear metal complexes. researchgate.net Ligand design strategies often exploit this core to create systems that can link two metal ions, mimicking the coordination modes seen in biological systems, such as the bridging carboxylate groups found in dimetallic enzymes. researchgate.netacs.org
Dinuclear ruthenium complexes have been synthesized using this compound (dcnapy) as a bridging ligand. rsc.orgrsc.org In one such synthesis, a dinuclear complex is formed where the dcnapy ligand coordinates to two ruthenium atoms. rsc.org Characterization of these complexes using proton NMR spectroscopy in aqueous and acetonitrile (B52724) solutions revealed a dynamic behavior. The complexes can convert from a symmetrical form, which suggests the ligand is acting in a dinucleating (bridging) fashion, to an asymmetrical form, indicating a mononucleating behavior where the ligand binds to only one metal center. rsc.org
The 1,8-naphthyridine spacer is integral to the synthesis of dinucleating ligands that incorporate bis-oxazoline or mixed pyridine-oxazoline units as binding sites for copper ions. researchgate.net These ligands are typically synthesized by functionalizing the 2,7-positions of the naphthyridine core. The resulting dicopper(I) complexes have been studied for their reactivity with oxygen at low temperatures. UV-Vis spectroscopy monitoring indicates the formation of a µ-η²:η² peroxo species. researchgate.net Further reactions of these peroxo intermediates can lead to C-C coupling products. researchgate.net Additionally, dinuclear Cu(II) bis-µ-hydroxido complexes based on these ligands have been synthesized to generate mixed-valence Cu(II)Cu(III) species. researchgate.net
A variety of novel multidentate dinucleating ligands have been developed using the 1,8-naphthyridine moiety as a bridging unit. researchgate.netrsc.org These ligands are designed to create stable dimetallic complexes with controlled metal-metal distances and geometries. researchgate.net For example, a ligand such as 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) was synthesized to act as a bis-TPA dinucleating ligand. researchgate.net The reaction of one equivalent of BPMAN with two equivalents of Cu(II)-(CF₃SO₃)₂ yielded a dicopper(II) compound. researchgate.net X-ray crystallography confirmed the structure as [Cu₂(BPMAN)(μ-OH)]³⁺, where the two copper ions are bridged by both the naphthyridine unit and a hydroxide (B78521) group. researchgate.net
Ligand Binding Modes and Coordination Environment
Ligands derived from 1,8-naphthyridine can adopt several coordination modes, including monodentate, bidentate, and bridging fashions. researchgate.nettandfonline.com This versatility allows for the formation of complexes with diverse geometries and properties.
In dinuclear complexes, the rigidity and coordination pocket of the naphthyridine-based ligand can enforce specific geometries, such as pseudo-octahedral, around the metal centers. rsc.orgrsc.org This control over the coordination environment is crucial for designing catalysts and functional materials. rsc.org For instance, paddlewheel-type diruthenium complexes have been synthesized where 1,8-naphthyridine-2-carboxylate ligands coordinate to the Ru₂ core in a cis-2:2 arrangement. mdpi.com In these structures, the naphthyridine moieties bind at the equatorial positions while the carboxyl groups coordinate axially. mdpi.com
The most prominent role of the 1,8-naphthyridine core in coordination chemistry is as a bridging ligand that holds two metal centers in close proximity. nih.gov This bridging capability is often compared to that of a carboxylate group, with the naphthyridine unit able to adopt a syn, syn bidentate coordination mode. acs.org
In some palladium and platinum complexes, the naphthyridine ligands adopt a μ-(k1-N,k1-N') bridging mode. flinders.edu.au However, the two metal centers are not coplanar with the naphthyridine ring; instead, they are significantly displaced on opposite faces. flinders.edu.au This arrangement accommodates the preferred square planar geometry at each metal center, leading to relatively long metal-metal distances of 3.2587(5) Å for Pd(II) and 3.2108(8) Å for Pt(II). flinders.edu.au The short distance between the nitrogen atoms of the 1,8-naphthyridine fragment itself (approximately 2.3 Å) is a key factor that facilitates the formation of these bridged "diamond-shaped" dinuclear cores, often stabilized by additional bridging ligands like halides or hydroxides. rsc.orgrsc.org
Table 1: Selected Metal Complexes Derived from 1,8-Naphthyridine Ligands
| Complex | Metal Centers | Bridging Ligands | Metal-Metal Distance (Å) | Reference |
| [Cu₂(BPMAN)(μ-OH)]³⁺ | Dicopper(II) | 1,8-Naphthyridine, Hydroxide | - | researchgate.net |
| [Pd₂Cl₂(tBuPONNO)₂] | Dipalladium(II) | 1,8-Naphthyridine | 3.2587(5) | flinders.edu.au |
| [Pt₂Cl₂(tBuPONNO)₂] | Diplatinum(II) | 1,8-Naphthyridine | 3.2108(8) | flinders.edu.au |
| [Ru₂(npc)₂(O₂CCF₃)₂] | Diruthenium(II) | 1,8-Naphthyridine-2-carboxylate, Trifluoroacetate | 2.2978(4) | mdpi.com |
Mononucleating vs. Dinucleating Behavior
The 1,8-naphthyridine core is exceptionally well-suited for the construction of dinucleating ligands, which are capable of binding two metal centers in close proximity. researchgate.netnih.gov This is a direct result of the geometric constraints imposed by the fused pyridine (B92270) rings. While simpler, unsubstituted 1,8-naphthyridine can act as a mononucleating or a bridging ligand in dinuclear complexes, the introduction of coordinating arms at the 2,7-positions firmly establishes a dinucleating behavior. researchgate.net
For instance, derivatives such as 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) and 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL) have been specifically designed to create a defined coordination pocket that accommodates two metal ions. rsc.orgnih.gov The rigidity of the naphthyridine backbone in these ligands enforces specific geometries upon the resulting metal complexes. rsc.org The synthesis of a novel scaffold, 2,7-bis(2-fluorophenyl)-1,8-naphthyridine, through Suzuki cross-coupling methods further underscores the deliberate design of dinucleating ligands from 2,7-disubstituted-1,8-naphthyridine precursors. escholarship.org This strategic functionalization at the 2 and 7 positions is a key determinant of the ligand's ability to form stable bimetallic complexes.
Stability and Reactivity of Metal-Naphthyridine Complexes
The stability of metal complexes derived from 2,7-disubstituted-1,8-naphthyridine ligands is a notable feature. The dinucleating nature of these ligands contributes significantly to the robustness of the resulting complexes. For example, dicopper(I) μ-boryl complexes supported by the DPFN ligand have been found to be remarkably thermally stable, withstanding temperatures up to 100 °C in solution. rsc.orgnih.gov This exceptional stability is attributed to the rigid framework imposed by the dinucleating ligand, which prevents dynamic behaviors in solution that could lead to decomposition. nih.gov
The reactivity of these metal-naphthyridine complexes is intrinsically linked to their structure and the nature of the metal centers. The redox-active character of the 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine (MeL) ligand allows for access to multiple redox states in its dicopper complex. nih.gov Furthermore, dicopper(I) boryl complexes supported by the DPFN ligand have demonstrated the ability to activate C(sp)–H bonds. rsc.org The synthetic accessibility of various donor atoms through nucleophilic aromatic substitution on scaffolds like 2,7-bis(2-fluorophenyl)-1,8-naphthyridine opens up possibilities for tuning the reactivity of the resulting bimetallic complexes for applications in catalysis. escholarship.org The palladium-catalyzed amidation of this compound itself is a critical transformation that enables the synthesis of more elaborate and reactive ligand systems. nih.gov
Below is a table summarizing the stability and reactivity of selected metal complexes with 2,7-disubstituted-1,8-naphthyridine ligands:
| Ligand | Metal(s) | Complex | Stability | Reactivity |
| DPFN | Dicopper(I) | [(DPFN)Cu₂(μ-Bpin)][NTf₂] | Thermally stable up to 100 °C in solution. rsc.orgnih.gov | Activates C(sp)–H bonds. rsc.org |
| MeL | Dicopper | [Cu₂(MeL)₂][PF₆]₂ | Allows access to four redox states. nih.gov | Metal-centered oxidation and ligand-centered reduction. nih.gov |
Supramolecular Chemistry and Noncovalent Assemblies
Beyond its role in coordination chemistry, the 2,7-disubstituted-1,8-naphthyridine framework is a valuable component in the field of supramolecular chemistry, where noncovalent interactions govern the assembly of molecules into larger, organized structures.
Role of 1,8-Naphthyridines in Hydrogen Bond Interactions
Hydrogen bonding plays a crucial role in the structure and function of molecules incorporating the 1,8-naphthyridine unit. The nitrogen atoms of the naphthyridine core can act as hydrogen bond acceptors. In derivatives of this compound where the chlorine atoms are substituted with amino or amido groups, the potential for intricate hydrogen bonding networks is significantly enhanced. For example, 2,7-diamido-1,8-naphthyridine (DAN) presents a distinct DAAD (Donor-Acceptor-Acceptor-Donor) hydrogen-bonding array. nih.gov This specific arrangement of hydrogen bond donors and acceptors allows for highly specific molecular recognition events. The crystal structure of 2,7-bis(trichloromethyl)-1,8-naphthyridine also reveals the importance of non-covalent interactions, including short Cl···N contacts, which contribute to the formation of a three-dimensional supramolecular network. nih.gov
Design of Molecular Tweezers and Receptors
The rigid structure and the capacity for functionalization at the 2 and 7 positions make the 1,8-naphthyridine scaffold an excellent platform for the design of molecular tweezers and receptors. These synthetic receptors are designed to bind specific guest molecules through a combination of noncovalent interactions. For example, fluorescent probes based on 2,7-dialkylamino-4-methyl- nih.govrsc.org-naphthyridines have been developed, where the arrangement of hydrogen bond donor and acceptor groups facilitates interaction with guanine (B1146940) and guanine-cytosine base pairs. mdpi.com The synthesis of various 2,7-difunctionalized-1,8-naphthyridines has been pursued with the goal of utilizing them as key binding units in the design of more complex synthetic receptors. researchgate.net The development of fluorescent ligands for the cannabinoid type 2 (CB2) receptor based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold further illustrates the utility of this heterocyclic system in receptor design. nih.gov
Self-Assembly via Quadruple Hydrogen Bonding
A powerful strategy in supramolecular chemistry is the use of multiple hydrogen bonds to drive the self-assembly of molecules into well-defined structures. The 2,7-diamido-1,8-naphthyridine (DAN) unit, with its DAAD hydrogen-bonding pattern, is particularly effective in this regard. It can form a highly stable heterocomplex with molecules that have a complementary ADDA hydrogen-bonding array, such as the butyl urea (B33335) of guanosine (B1672433) (UG). nih.gov The association constant for the DAN•UG complex has been measured to be exceptionally high (Kassoc of 3 x 10⁸ M⁻¹), demonstrating the strength and specificity of this quadruple hydrogen-bonded interaction. nih.gov This robust and selective heterocomplexation has been utilized in the formation of supramolecular polymer blends. nih.gov Similarly, naphthyridine derivatives have been shown to form stable dimers through quadruplex intermolecular hydrogen bonds, and these dimers have been investigated for their ability to selectively bind to DNA G-quadruplexes. rsc.org
The following table details examples of supramolecular assemblies involving 2,7-disubstituted-1,8-naphthyridine derivatives:
| Naphthyridine Derivative | Interacting Partner/Force | Assembly Type | Key Features |
| 2,7-diamido-1,8-naphthyridine (DAN) | Butyl urea of guanosine (UG) | Quadruply hydrogen-bonded heterocomplex nih.gov | Highly stable with a Kassoc of 3 x 10⁸ M⁻¹. nih.gov |
| Naphthyridine derivatives | Self-association via hydrogen bonds | Dimeric structures rsc.org | Used for selective binding to DNA G-quadruplexes. rsc.org |
| 2,7-bis(trichloromethyl)-1,8-naphthyridine | π···π interactions and Cl···N contacts | 3D supramolecular network nih.gov | Molecules are stacked in an antiparallel manner. nih.gov |
V. Advanced Applications and Theoretical Investigations
Catalysis and Reaction Mechanisms
The unique electronic and structural characteristics of the 1,8-naphthyridine (B1210474) scaffold, particularly when substituted with reactive chloro groups as in 2,7-dichloro-1,8-naphthyridine, have made it a valuable component in the design of sophisticated catalytic systems. Its ability to act as a robust ligand for various transition metals facilitates a range of catalytic transformations, from oxidation reactions to the reduction of small molecules.
Catalytic Activity in Oxidation Reactions
Ruthenium complexes incorporating derivatives of 1,8-naphthyridine have demonstrated notable catalytic activity in oxidation reactions. rsc.orgrsc.org Specifically, dinuclear ruthenium complexes have been prepared using this compound (dcnapy) as a ligand. rsc.orgrsc.org These complexes have been studied for their efficacy in the catalytic oxidation of alcohols and the epoxidation of trans-stilbene. rsc.orgresearchgate.net The catalytic performance, including reaction rates and selectivity, is influenced by the nature of the naphthyridine ligand. rsc.orgresearchgate.net The this compound ligand, in particular, contributes to the formation of a dinuclear complex where the ligand coordinates to two ruthenium atoms. rsc.orgrsc.org Proton NMR studies have revealed that in solution, these complexes can exist in equilibrium between a symmetrical form, where the ligand bridges the two metal centers, and an asymmetrical form, suggesting a more flexible coordination behavior. rsc.orgrsc.org
Reduction of CO2 and CS2 Mediated by Dicopper μ-Boryl Complexes
The compound this compound serves as a crucial starting material for the synthesis of advanced dinucleating ligands. acs.org One such ligand, a PNNP extended pincer ligand featuring phosphino (B1201336) side arms linked through fluorene-9,9-diyl moieties (PNNPFlu), is synthesized by reacting this compound with (9-(diisopropylphosphaneyl)-fluorene-9-yl)lithium. acs.orgchemrxiv.org This robust ligand is then used to create stable dicopper complexes. acs.org
These dicopper complexes can be converted into highly reactive dicopper μ-boryl species. acs.orgnih.govchemrxiv.org These boryl complexes have shown the ability to mediate the reduction of carbon dioxide (CO2) and carbon disulfide (CS2). acs.orgchemrxiv.orgnih.govchemrxiv.org In the presence of excess diborane, one of the dicopper μ-boryl complexes demonstrates catalytic reduction of CO2 to carbon monoxide (CO). acs.orgchemrxiv.orgchemrxiv.org The reaction with CS2 yields insertion products with Cu–S–C–B linkages, which are considered analogous to the proposed intermediates in the CO2 reduction cycle. acs.orgchemrxiv.orgchemrxiv.org The enhanced reactivity of these complexes is attributed to changes in the coordination sphere of the copper ions, facilitated by the unique structure of the naphthyridine-based ligand. chemrxiv.orgnih.govchemrxiv.org
Intramolecular Aliphatic Oxidation of C-H Bonds
While direct studies on this compound for intramolecular aliphatic C-H bond oxidation are not extensively detailed, the broader class of naphthyridine derivatives is significant in this area. Research has demonstrated that palladium-catalyzed domino sequences involving intramolecular C-H bond arylation followed by oxidation can construct complex fused naphthyridine systems. bhu.ac.in Furthermore, other studies have shown that oxidative C(sp³)–N coupling can be used to synthesize tetrahydro-1,7-naphthyridine derivatives, which are valuable pharmacophores. nih.gov Copper-oxygen adducts formed with dinucleating ligands based on a 1,8-naphthyridine spacer have also been shown to perform hydroxylation on the ligand's own methyl groups, indicating a capacity for intramolecular C-H oxidation. researcher.life These examples highlight the potential of the naphthyridine framework in facilitating intramolecular C-H bond functionalization and oxidation reactions.
Biomedical and Medicinal Chemistry Research
The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. tandfonline.comnih.govnih.gov this compound, in particular, is a versatile intermediate for synthesizing a wide array of biologically active derivatives. ekb.egmdpi.comnih.govresearchgate.net Its two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to modulate pharmacological properties. nih.govresearchgate.net
Development of Therapeutic Agents
The 1,8-naphthyridine nucleus is integral to the development of drugs with diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comnih.govekb.egontosight.aimdpi.com The structural versatility of the scaffold allows for fine-tuning of its biological profile. mdpi.com For instance, this compound can be used to prepare 2,7-diamido-1,8-naphthyridines through palladium-catalyzed amidation, yielding compounds with potential therapeutic applications. nih.gov Modifications at the C-2 and C-7 positions of the 1,8-naphthyridine ring are common strategies in the design of new therapeutic agents. tandfonline.com The development of these derivatives is a significant area of research aimed at discovering novel drugs with improved efficacy and lower toxicity. researchgate.net
Naphthyridine Derivatives as Anticancer Agents
A significant focus of research on 1,8-naphthyridine derivatives has been their potential as anticancer agents. nih.govekb.egekb.eg The core structure is present in voreloxin, a clinically evaluated anticancer agent. nih.govekb.eg Derivatives synthesized from this compound have shown promising results against various human cancer cell lines. ekb.eg
The anticancer mechanisms of these derivatives are multifaceted and include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes like topoisomerases I and II, which are vital for DNA replication in cancer cells. ekb.egekb.eg
Research has shown that specific substitutions on the 1,8-naphthyridine ring system are crucial for cytotoxic activity. For example, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity. tandfonline.comnih.govresearchgate.net
Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected 1,8-Naphthyridine Derivatives. Data sourced from tandfonline.comnih.gov
In another study, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, synthesized from 2,7-dichloro-4-phenyl-1,8-naphthyridine, was evaluated for its anti-proliferative activity against larynx carcinoma (Hep-2) cells. ekb.eg The continuous exploration of 1,8-naphthyridine derivatives, often using this compound as a key building block, underscores the scaffold's importance in the quest for new and more effective cancer therapies. ekb.egekb.eg
Anti-proliferative Activity against Cancer Cell Lines
Derivatives of the 1,8-naphthyridine scaffold, for which this compound is a key precursor, have demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. researchgate.net These compounds have been investigated as potential anticancer agents, with some progressing to clinical trials. nih.gov The cytotoxic effects of these derivatives have been observed in cell lines derived from solid tumors, including non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. researchgate.net
For instance, a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids were evaluated for their cytotoxic activity. acs.org The results indicated that the 6-unsubstituted 1,8-naphthyridine structure possessed the most potent cytotoxic activity against murine P388 leukemia. acs.org Furthermore, certain aminopyrrolidine derivatives at the C-7 position showed more potent cytotoxic activity than other amine derivatives. acs.org One particular compound, the (S,S)-isomer of a trans-3-methoxy-4-methylaminopyrrolidinyl derivative, exhibited cytotoxic activity against human tumor cell lines that was more potent than the established anticancer drug etoposide. acs.org
Another study reported the synthesis of pyrrolo[2,3-b]pyridine compounds containing a 1,8-naphthyridine-2-one group, which were evaluated for their anticancer activity against HT-29, H460, A549, and U87MG cell lines. innovareacademics.in Additionally, some 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have shown strong anticancer activity against the PC-3 and MCF-7 cell lines. innovareacademics.in
It is important to note that while the parent compound, this compound, serves as a crucial starting material, it is the subsequent modifications to the naphthyridine core that lead to these potent anticancer properties. doi.org For example, a naphthyridine derivative, 2-{4-[(7-chloro mdpi.comnih.govnaphthyridin-2-yl)oxy]phenoxy}propionic acid, derived from this compound, showed interesting in vitro activity against Colon 38 and Panc 03 tumors. doi.org However, modifications that altered the core heterocyclic ring system, such as creating pyrrolo[1,2-a], imidazo[1,2-a], and imidazo[1,5-a] derivatives, resulted in a loss of antitumor activity. doi.org
Table 1: Anti-proliferative Activity of Selected 1,8-Naphthyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 7-Substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids | Murine P388 leukemia, Human tumor cell lines | Potent cytotoxic activity | acs.org |
| Pyrrolo[2,3-b]pyridine with 1,8-naphthyridine-2-one group | HT-29, H460, A549, U87MG | Anticancer activity | innovareacademics.in |
| 1,8-Naphthyridine-3-carbonitrile derivatives | PC-3, MCF-7 | Strong anticancer activity | innovareacademics.in |
| 2-{4-[(7-chloro mdpi.comnih.govnaphthyridin-2-yl)oxy]phenoxy}propionic acid | Colon 38, Panc 03 | In vitro activity | doi.org |
| Naphthyridine derivatives | HeLa, HL-60, PC-3 | Cytotoxic activities, with some compounds more potent than colchicine | nih.gov |
Mechanisms of Action (e.g., Cell Cycle Arrest, Topoisomerase Inhibition)
The anticancer effects of 1,8-naphthyridine derivatives are exerted through various mechanisms of action. ekb.eg These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cell proliferation. ekb.eg
One of the primary mechanisms is the inhibition of topoisomerase enzymes. nih.govekb.eg Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to cell death. Some naphthyridine derivatives, such as vosaroxin, are known to inhibit topoisomerase II. nih.gov It has also been reported that certain 1,8-naphthyridine derivatives can bind to and inhibit topoisomerase II enzymes in a manner similar to fluoroquinolones. mdpi.com
Cell cycle arrest is another significant mechanism. ekb.eg By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating. Additionally, some derivatives have been found to induce apoptosis in cancer cells. ekb.eg
Other reported mechanisms of action for 1,8-naphthyridine derivatives in cancer therapy include:
Inhibition of tubulin polymerization ekb.eg
Inhibition of protein kinases ekb.eg
Intercalation with DNA ekb.eg
Inhibition of angiogenesis ekb.eg
Inhibition of Ras proteins ekb.eg
Inhibition of telomerase ekb.eg
Antibacterial Activity of Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is the foundation for several commercially available antibacterial drugs, with nalidixic acid being the first to be introduced into medicine for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com These compounds selectively block bacterial DNA replication by inhibiting the A subunit of bacterial DNA gyrase. mdpi.com
While some 1,8-naphthyridine derivatives exhibit direct antibacterial activity, others have been shown to enhance the activity of existing antibiotics, particularly against multi-resistant bacterial strains. mdpi.comnih.gov For example, certain derivatives can potentiate the activity of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. mdpi.comnih.gov This synergistic effect is thought to be due to a similar mechanism of action, with some 1,8-naphthyridine derivatives also inhibiting DNA gyrase (a topoisomerase). mdpi.com
The antibacterial activity can be influenced by the substituents on the naphthyridine ring. For instance, the introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity. mdpi.com
Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound/Derivative Class | Target Bacteria | Activity | Reference(s) |
|---|---|---|---|
| Nalidixic acid | Gram-negative bacteria | Inhibits DNA gyrase | mdpi.com |
| 7-methyl-1,8-naphthyridinone derivatives with 1,2,4-triazole (B32235) ring | B. subtilis (resistant strains), A. actinomycetemcomitans | Selective antibacterial activity, DNA gyrase inhibition | mdpi.com |
| 1,8-Naphthyridine-3-carboxylic acid amides | E. coli, S. aureus | Good bactericidal action against E. coli | mdpi.com |
| 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, P. aeruginosa, S. aureus | Potentiates activity of fluoroquinolones | mdpi.comnih.gov |
Other Biological Activities (e.g., Neurotoxic, Neuroprotective, Anticonvulsant)
Beyond their anticancer and antibacterial properties, 1,8-naphthyridine derivatives have been investigated for a wide array of other biological activities. innovareacademics.innih.govresearchgate.net These include applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. innovareacademics.innih.govresearchgate.nettandfonline.com
Neuroprotective and Neurotoxic Activity: Certain 1,8-naphthyridine derivatives have shown a neuroprotective profile in cell models of neurodegenerative diseases. researchgate.netacs.org For example, one derivative demonstrated neuroprotection in neuroblastoma cells stressed with various toxins and in hippocampal slices subjected to oxygen and glucose deprivation. acs.org Conversely, some derivatives have also been reported to have neurotoxic activities. researchgate.net
Anticonvulsant Activity: Several 1,8-naphthyridine derivatives have exhibited significant anticonvulsant activity in animal models, with some showing efficacy comparable to diazepam. researchgate.netinnovareacademics.innih.govresearchgate.net
Other Activities: A broad range of other biological activities have been reported for this class of compounds, including anti-inflammatory, analgesic, antiviral, anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, antihypertensive, and platelet aggregation inhibition activities. innovareacademics.innih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,8-naphthyridine derivatives influences their biological activity and for designing more potent and selective compounds. nih.govacs.org
In the context of anticancer activity, SAR studies have revealed that modifications at various positions of the naphthyridine ring can significantly impact cytotoxicity. nih.govacs.org For example, in a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, the absence of a substituent at the C-6 position was found to be most effective for cytotoxic activity against murine P388 leukemia. acs.org Furthermore, aminopyrrolidine derivatives at the C-7 position demonstrated greater potency than other amine or carbon derivatives. acs.org
For antibacterial activity, SAR studies have suggested that the presence of a fluorine atom can significantly enhance activity. researchgate.net Additionally, small alkyl derivatives at certain positions tend to have better efficacy. researchgate.net The nature of the substituent at the C-7 position is also critical, with a 2,4-difluorophenyl group providing the best efficacy in some cases. researchgate.net
In the development of antagonists for adenosine (B11128) receptors, SAR studies have indicated that for the bovine A1 receptor, a larger substituent at R1, a hydrogen-bond donor at R2, and a substituent at R3 with a strong field effect are beneficial for increasing affinity. tandfonline.com For the bovine A2A receptor, a less bulky substituent at R2 and a strong electron-withdrawing group at R3 are desirable. tandfonline.com
Molecular Docking and Computational Studies in Drug Discovery
Molecular docking and other computational methods are powerful tools in drug discovery, allowing for the prediction of binding interactions between small molecules and their biological targets. japsonline.comresearchgate.net These in silico studies help in understanding the mechanism of action and in designing new derivatives with improved activity.
For 1,8-naphthyridine derivatives, molecular docking studies have been used to investigate their interactions with various enzymes. For instance, docking studies have shown that the 1,8-naphthyridine scaffold can have a structural complimentary with DNA Gyrase B, supporting its role as an antibacterial agent. japsonline.com In the context of anticancer research, molecular docking has been employed to study the binding of 1,8-naphthyridine derivatives to the human estrogen receptor, with some compounds showing better binding energy than the standard drug tamoxifen. researchgate.net
These computational approaches are also used to predict the drug-likeness and pharmacokinetic properties of new compounds, helping to identify promising candidates for further development. researchgate.netrsc.org For example, in silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are used to assess the potential of new 1,8-naphthyridine derivatives. rsc.org
Materials Science Applications
The rigid, planar structure and rich photophysical properties of the 1,8-naphthyridine core make its derivatives, including those derived from this compound, valuable in the field of materials science. researchgate.netontosight.ai They have found applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, due to their favorable electronic properties. nih.gov
The nitrogen atoms at the 1 and 8 positions allow 1,8-naphthyridine to act as a binucleating ligand, forming stable complexes with various metal ions. researchgate.netwikipedia.org This property is utilized in coordination chemistry and can be exploited for creating novel materials with specific optical or electronic characteristics. researchgate.net For example, ruthenium complexes with this compound as a ligand have been synthesized and studied. researchgate.net
Furthermore, the introduction of different functional groups onto the 1,8-naphthyridine scaffold can tune its photophysical properties. rsc.orgresearchgate.net This has led to the development of fluorescent chemosensors for the detection of metal ions like Zn(II). d-nb.info Some 1,8-naphthyridine derivatives exhibit intense fluorescence in both solution and the solid state, making them promising organic fluorescent materials. rsc.orgresearchgate.net
Optical and Electronic Properties of Derivatives
Derivatives of this compound serve as a foundational platform for developing materials with significant optical and electronic properties, particularly for applications like Organic Light Emitting Diodes (OLEDs). By strategically introducing donor groups onto the electron-accepting naphthyridine core, researchers can create molecules with charge-transfer (CT) characteristics. vu.lt
For instance, 1,8-naphthyridine derivatives synthesized from this compound and various carbazole (B46965) donors demonstrate deep-blue thermally activated delayed fluorescence (TADF). vu.ltrsc.org These donor-acceptor (D-A) type molecules are designed to have a large spatial separation between the Highest Occupied Molecular Orbital (HOMO), located on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), centered on the acceptor naphthyridine unit. vu.ltscispace.com This separation results in a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, facilitating efficient reverse intersystem crossing (rISC) and enabling the harvesting of both singlet and triplet excitons for light emission. vu.lt
The photophysical properties of these derivatives are highly tunable. For example, OLED devices using a tCz-ND emitter (a derivative) in a weakly polar host have achieved high external quantum efficiencies (EQEs) of up to 17.6% for vacuum-processed devices and 13.5% for solution-processed ones, emitting deep-blue light. vu.lt The introduction of different donor groups or altering the substitution pattern can modify these properties. For example, while 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine, which contains electron-donating aryl groups, exhibits strong fluorescence, many other aryl and alkenyl derivatives prepared from this compound are only weakly fluorescent or non-fluorescent. researchgate.net
A series of push-pull chromophores based on 2,7-naphthyridine (B1199556) have also been investigated for their non-linear optical (NLO) properties using theoretical methods. rsc.org These studies show that compared to the parent naphthyridine, derivatives with donor-acceptor substitutions have a smaller HOMO-LUMO energy gap and significantly higher non-linear optical parameters, making them promising for optical switching applications. rsc.org
| Compound | λmax (nm) | τPF (ns) | τDF (μs) | HOMO/LUMO (eV) |
|---|---|---|---|---|
| tCz-ND | 458 | 21.8 | 6.9 | -5.88 / -2.48 |
| MetCz-ND | 480 | 23.7 | 15.2 | -5.81 / -2.46 |
λmax: Maximum emission wavelength, τPF: Prompt fluorescence lifetime, τDF: Delayed fluorescence lifetime, HOMO: Highest Occupied Molecular Orbital, LUMO: Lowest Unoccupied Molecular Orbital.
Fluorescent Naphthyridine Derivatives for Sensing Applications
The 1,8-naphthyridine scaffold is an excellent platform for creating fluorescent chemosensors due to its ability to act as a bidentate ligand, coordinating with metal ions. researchgate.net This coordination often leads to a change in the molecule's fluorescence properties, allowing for the detection of specific analytes. Derivatives of this compound have been successfully employed to develop selective sensors for various metal ions and anions.
A chemosensor developed from an N-Boc-L-proline modified 1,8-naphthyridine demonstrated high selectivity and sensitivity for Zinc(II) ions. nih.gov In the presence of Zn(II), the sensor's fluorescence intensity increased significantly, providing a visible color change for rapid detection. Notably, this sensor could effectively distinguish Zn(II) from Cd(II), which often interferes due to similar chemical properties. nih.gov
In another application, 1,8-naphthyridine derivatives have been shown to function as fluorescent sensors for copper ions (Cu⁺ and Cu²⁺). researchgate.net The interaction between the naphthyridine unit and the copper ions quenches the compound's natural fluorescence. This quenching mechanism was further utilized in a displacement assay, where the addition of cyanide to the copper-naphthyridine complex selectively restored fluorescence, creating a system for cyanide detection. researchgate.net
Furthermore, a series of 2,7-naphthyridine-based "turn-off" chemosensors have been designed for the selective detection of Nickel(II) in aqueous solutions. researchgate.net These sensors exhibit a distinct color change from yellow to red upon binding with Ni(II) and a quenching of their fluorescence. The detection limits for Ni(II) were found to be as low as 0.2–0.5 µM, which is below the permissible level in drinking water defined by the EPA. The practical applicability of these sensors was enhanced by creating test strips for on-site measurements. researchgate.net
| Target Analyte | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|
| Zn(II) | Chelation-enhanced fluorescence | Fluorescence intensity increase | nih.gov |
| Cu(I), Cu(II) | Fluorescence quenching | Fluorescence emission decrease | researchgate.net |
| Cyanide (CN⁻) | Displacement assay | Fluorescence restoration | researchgate.net |
| Ni(II) | "Turn-off" fluorescence | Color change (yellow to red) and fluorescence quenching | researchgate.net |
Theoretical Chemistry and Computational Modeling
Computational modeling is a critical tool for understanding and predicting the behavior of molecules derived from this compound. Theoretical methods provide deep insights into molecular structure, electronic properties, and intermolecular interactions that govern their function in various applications. rsc.orgsciforum.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to investigate the electronic structure and properties of 1,8-naphthyridine derivatives. rsc.organu.edu.aursc.org These calculations are instrumental in rationalizing experimental observations and guiding the design of new functional materials.
For TADF emitters derived from this compound, DFT is used to optimize the ground-state geometries and to calculate the distribution of the HOMO and LUMO orbitals. rsc.org TD-DFT calculations then provide crucial information on the energies of excited states (S1 and T1), confirming the small energy gap necessary for efficient rISC. vu.ltrsc.org For example, calculations for tCz-ND and MetCz-ND showed clear spatial separation of the HOMO on the carbazole donor and the LUMO on the naphthyridine acceptor, consistent with their observed CT character. vu.ltscispace.com
DFT is also employed to study the synthesis mechanisms of novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, helping to determine the relative energies of intermediates and transition states. ias.ac.in In the study of fluorescent chemosensors, TD-DFT calculations support the proposed chelation mechanisms by modeling the sensor-ion complex and rationalizing the observed changes in fluorescence upon ion binding. nih.gov Furthermore, DFT has been used to calculate the non-linear optical properties of push-pull naphthyridine chromophores, predicting their potential for optical switching applications. rsc.org
Molecular Modeling of Host-Guest Complexes
Molecular modeling techniques are essential for studying the non-covalent interactions in supramolecular systems, such as host-guest complexes involving naphthyridine units. These simulations can predict binding geometries and calculate interaction energies, providing a molecular-level understanding of recognition processes. sciforum.netrsc.org
Macrocyclic hosts containing 1,8-naphthyridine units, synthesized from this compound, have been studied for their ability to bind urea (B33335) derivatives and biotin (B1667282). researchgate.net Molecular modeling, using force fields like MMFF or AMBER, can determine the most stable conformations of the host, guest, and the resulting complex. sciforum.netrsc.org For example, calculations on oxacalixarenes containing 1,8-naphthyridine revealed the binding geometries and steric energies of host-guest complexes. rsc.org These studies highlight that hosts with naphthyridine units often form more stable complexes compared to those with pyridine (B92270) units, due to the potential for extra hydrogen bonds with the naphthyridine nitrogen atoms. sciforum.net This predictive power is crucial for designing artificial receptors with high affinity and selectivity for specific guest molecules.
| Host | Guest | Interaction Energy (-Emin, kJ mol-1) |
|---|---|---|
| Host 6 (Naphthyridine unit) | (+)-biotin methyl ester (1) | 101.4 |
| Host 6 (Naphthyridine unit) | 2-imidazolidone (2) | 57.5 |
| Host 8 (Naphthyridine unit) | (+)-biotin methyl ester (1) | 104.9 |
| Host 8 (Naphthyridine unit) | barbital (4) | 90.9 |
Donor-Bridge-Acceptor (DBA) Theory in Electron Transfer Systems
The Donor-Bridge-Acceptor (DBA) theory is a fundamental concept used to describe intramolecular energy or electron transfer processes, which are central to the function of many molecular electronic devices. diva-portal.org In a DBA system, an electron donor (D) and an electron acceptor (A) are electronically coupled through a molecular bridge (B). Upon photoexcitation, the donor can transfer an electron or energy through the bridge to the acceptor. diva-portal.org
Naphthyridine units are effective components in DBA systems, often serving as the bridge or part of the bridge, due to their rigid structure and defined electronic properties. The theory helps in understanding how the structure and length of the bridge influence the rate and efficiency of the transfer process. The design of molecular switches and wires often relies on DBA principles, where the naphthyridine scaffold can be functionalized to create systems that respond to external stimuli like light or redox changes. While much of the specific research has focused on isomers like 1,5- and 2,6-naphthyridine (B1209661) for creating tridentate ligands, the underlying DBA principles are broadly applicable to the 1,8-naphthyridine framework as well. diva-portal.org
Vi. Future Directions and Emerging Research Avenues
Exploration of Novel Reactivity and Synthetic Transformations
While established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amidation have proven effective for modifying the 2,7-dichloro-1,8-naphthyridine core, significant opportunities exist for expanding its synthetic utility. thieme-connect.comacs.org Future efforts will likely focus on developing new carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of the chlorine atoms can be further exploited in novel catalytic cycles, potentially involving less common transition metals or even metal-free conditions to enhance sustainability. ekb.eg
Researchers are also exploring the synthesis of complex ligands starting from this compound. For instance, it has been used to create advanced PNNP extended pincer ligands, which are valuable in coordination chemistry. acs.orgcsic.es The further exploration of regioselective functionalization, allowing for the differential substitution of the C2 and C7 positions, remains a key challenge. Achieving such selectivity would enable the synthesis of asymmetric 1,8-naphthyridine (B1210474) derivatives, opening up new avenues for creating chiral catalysts and biologically active molecules with highly specific targets.
A summary of key synthetic transformations involving this compound is presented below.
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd₂(dba)₃, S-Phos, K₃PO₄ | 2,7-Diaryl-1,8-naphthyridines | thieme-connect.com |
| Pd-Catalyzed Amidation | Primary amides, Pd(OAc)₂, xantphos, K₂CO₃ | 2,7-Diamido-1,8-naphthyridines | acs.org |
| Pincer Ligand Synthesis | (9-(diisopropylphosphaneyl)-fluorene-9-yl)lithium | PNNP Fluorene-based pincer ligand | acs.orgcsic.es |
| Nucleophilic Substitution | N-carbethoxypiperazine | 2,7-di(piperazin-1-yl)-1,8-naphthyridine derivatives | ekb.eg |
Development of Advanced Catalytic Systems
The 1,8-naphthyridine framework is recognized as a "privileged" motif for constructing dinucleating ligands, which can hold two metal centers in close proximity. acs.org This feature is critical for developing catalysts that mimic the active sites of metalloenzymes. Starting from this compound, researchers have synthesized ligands for dinuclear ruthenium complexes used in oxidation reactions and dicopper complexes for the catalytic reduction of small molecules like CO₂. acs.orgcsic.esrsc.orgresearchgate.net
Future research will focus on the rational design of these catalytic systems. By systematically modifying the substituents on the naphthyridine ring and the chelating side arms, it is possible to fine-tune the steric and electronic environment around the metal centers. acs.org This allows for precise control over catalyst activity, selectivity, and stability. Emerging areas include the development of catalysts for challenging transformations such as C-H activation, nitrogen fixation, and water splitting. The inherent ability of the 1,8-naphthyridine core to facilitate cooperative effects between two metal centers is a key advantage that will be increasingly exploited. uio.no
Rational Design of Naphthyridine-Based Functional Materials
The rigid, planar structure and rich π-electron system of the 1,8-naphthyridine core make it an excellent candidate for the development of advanced functional materials. researchgate.net Derivatives synthesized from this compound have already shown promise as fluorescent materials. For example, 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine exhibits strong blue fluorescence. thieme-connect.comresearchgate.net
The next generation of research will involve the rational design of naphthyridine-based materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), sensors, and molecular switches. researchgate.netdiva-portal.org By introducing specific electron-donating and electron-withdrawing groups at the 2- and 7-positions, researchers can manipulate the HOMO-LUMO energy gap, influencing the absorption and emission wavelengths. The ability of the nitrogen atoms to coordinate with metal ions also opens possibilities for creating stimuli-responsive materials, where the photophysical properties can be modulated by the presence of specific analytes. researchgate.net
| Derivative | Key Property | Potential Application | Reference |
| 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine | Strong blue fluorescence (λem = 402 nm) | Organic Electronics (e.g., OLEDs) | thieme-connect.comresearchgate.net |
| 2,7-Dialkenyl-1,8-naphthyridines | Tunable electronic properties | Functional Materials | researchgate.net |
| Dinuclear Ruthenium(II) Complexes | Catalytic Activity | Homogeneous Catalysis | researchgate.net |
Targeted Therapeutic Development and Mechanism Elucidation
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and antibacterial properties. ekb.egtandfonline.comnih.govnih.gov this compound is a key intermediate for accessing many of these potent compounds. ekb.eg For instance, derivatives have been developed as HCV entry inhibitors and potent anticancer agents that function through mechanisms like kinase inhibition, topoisomerase inhibition, and induction of apoptosis. ekb.egnih.gov
Future work in this area will be heavily focused on targeted therapeutic development. Instead of broad-spectrum activity, the goal is to design molecules that interact with specific biological targets, leading to higher efficacy and fewer side effects. This requires a deep understanding of the mechanism of action at a molecular level. For example, imidazo[1,2-α] researchgate.nettandfonline.comnaphthyridine derivatives have been identified as potential HCV entry inhibitors, a mechanism distinct from many existing antiviral drugs. nih.gov Similarly, specific derivatives are being investigated as inhibitors of c-Kit, VEGFR-2, and other kinases implicated in cancer. mdpi.com Elucidating these precise interactions will guide the rational design of next-generation drugs.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For 1,8-naphthyridine systems, computational tools are already being used to predict reactivity, analyze electronic structures, and model interactions with biological targets. uio.noresearchgate.net For example, density functional theory (DFT) calculations have been used to interrogate the electronic structure of dicopper boryl complexes, providing insight into their enhanced reactivity. acs.orgcsic.es
Looking ahead, the integration of these approaches will become even more crucial. Computational screening of virtual libraries of 1,8-naphthyridine derivatives can identify promising candidates for synthesis, saving significant time and resources. Molecular dynamics simulations and docking studies can predict the binding modes of potential drug candidates, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net Furthermore, quantitative methods like the analysis of a ligand's "buried volume" can help quantify steric properties, allowing for the rational design of catalysts with optimized performance. acs.org This iterative cycle of computational prediction followed by experimental validation will accelerate the discovery and optimization of new catalysts, materials, and therapeutics based on the this compound framework.
Q & A
Q. What are the primary synthetic routes for 2,7-Dichloro-1,8-naphthyridine?
The compound is synthesized via two main routes:
- Halogenation of dihydroxy precursors : 2,7-Dihydroxy-1,8-naphthyridine is treated with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux, yielding this compound with an 81% yield after recrystallization .
- Halogen interchange : 2,7-Dichloro derivatives can be obtained from tetrachloro precursors via alcoholysis, though this method is less common . Key considerations: Purity is confirmed via melting point (>300°C) and elemental analysis (C, H, N within ±0.5% of theoretical values) .
Q. How is this compound characterized spectroscopically?
- ¹H NMR : Peaks at δ 7.50 (d, J = 9 Hz, 2H) and δ 8.10 (d, J = 9 Hz, 2H) confirm aromatic protons in the naphthyridine core .
- IR : Absence of OH stretches (~3345 cm⁻¹) and presence of C-Cl stretches (~750 cm⁻¹) validate successful chlorination .
- Mass spectrometry : A molecular ion peak at m/z 199.03 (C₈H₄Cl₂N₂) confirms the molecular formula .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data during synthesis be resolved?
Discrepancies (e.g., C: 70.96% found vs. 70.41% theoretical) often arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
- Recrystallization : Use acetone or ethanol for high-purity yields (>95%) .
- Column chromatography : Silica gel with petroleum ether:ethyl acetate (96:4) resolves co-eluting byproducts .
- TLC monitoring : Track reaction progress to optimize reflux duration and minimize side reactions .
Q. What strategies improve regioselectivity in cross-coupling reactions with this compound?
- Palladium catalysis : Use Pd(PPh₃)₄ with arylboronic acids in THF at 80°C to selectively substitute chlorine at positions 2 and 6. Yields exceed 70% for tetraaryl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient aryl groups .
- Avoiding decomposition : Methylation agents (e.g., CH₃I) degrade the naphthyridine core; opt for milder conditions like NaH/EtOH .
Q. How can computational methods predict electronic properties of this compound derivatives?
- TD-DFT at B3LYP/6-31G(d) : Accurately predicts UV-Vis spectra (error < 10 nm) by modeling charge-transfer transitions between Cl-substituted rings and electron-withdrawing groups .
- Solvent effects : Include polarizable continuum models (PCM) to simulate ethanol or DMSO environments, improving agreement with experimental λₘₐₓ values .
Q. What functionalization strategies enhance biological activity of this compound?
- Aminolysis : Replace Cl with benzylamine (neat, 150°C) to create 2,7-bis(benzylamino) derivatives, improving antimicrobial activity (MIC ~2 µg/mL against S. aureus) .
- Cyanation : React with CuCN in pyridine to introduce nitrile groups, enhancing DNA intercalation and antitumor potency (IC₅₀ = 8 µM in MCF7 cells) .
- Schiff base formation : Condense with p-aminoacetophenone to form imine-linked conjugates, boosting fluorescence for bioimaging applications .
Data Analysis and Contradictions
Q. How to address conflicting cytotoxicity data in derivatives?
Discrepancies often arise from substituent positioning. For example:
- Electron-withdrawing groups (NO₂) : Reduce IC₅₀ in MCF7 cells (e.g., 3g: IC₅₀ = 12 µM vs. 3c: 28 µM) due to enhanced DNA binding .
- Steric hindrance : Bulky aryl groups at position 3 decrease activity by obstructing target binding . Validate via molecular docking (AutoDock Vina) and SAR studies .
Q. Why do some synthetic routes yield low-purity intermediates?
- Byproduct formation : Thiourea-mediated cyclization (e.g., pyrimidin-2-one derivatives) generates sulfonic acid byproducts; neutralize with NH₄OH to improve purity .
- Incomplete substitution : Use excess PCl₅ (1.5 eq) and extend reflux time to 4 hours for full chlorination .
Methodological Recommendations
Q. What purification techniques are optimal for halogenated naphthyridines?
Q. How to design stable fluorescent probes from this compound?
- Acrylamide conjugation : Attach at position 7 via nucleophilic substitution (K₂CO₃, DMF, 70°C) to create water-soluble derivatives (e.g., DMAAN) with λₑₘ = 450 nm .
- Avoid photobleaching : Incorporate electron-donating groups (e.g., OCH₃) to stabilize excited states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
